1-(Cyanomethyl)piperidinium Tetrafluoroborate molecular structure
1-(Cyanomethyl)piperidinium Tetrafluoroborate molecular structure
Executive Summary
1-(Cyanomethyl)piperidinium Tetrafluoroborate (CAS: 434937-12-9) represents a significant advancement in the class of acidic activators used primarily in oligonucleotide synthesis. Unlike traditional activators such as pyridinium chloride or trifluoroacetate, this compound combines a tunable acidity profile with exceptional physical stability. Its non-hygroscopic nature and solubility in organic solvents (e.g., acetonitrile) address critical handling challenges in large-scale solid-phase synthesis.
This guide details the molecular architecture, synthesis protocols, and mechanistic utility of this reagent, designed for researchers optimizing phosphoramidite chemistry and complex organic condensations.
Molecular Architecture & Characterization
The efficacy of 1-(Cyanomethyl)piperidinium Tetrafluoroborate stems from the synergistic relationship between its cation's functionalization and the non-coordinating nature of its anion.
Structural Composition[2][3][4][5][6]
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Cation: [1-(Cyanomethyl)piperidinium]+.[1][2] A piperidine ring protonated at the nitrogen, which is also substituted with a cyanomethyl group (-CH2CN).
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Anion: [BF4]- (Tetrafluoroborate).[3][1][2][4] A weakly coordinating, non-nucleophilic anion.
Physicochemical Properties
| Property | Data |
| CAS Number | 434937-12-9 |
| Formula | C₇H₁₃BF₄N₂ |
| Molecular Weight | 212.00 g/mol |
| Appearance | White to almost white crystalline powder |
| Melting Point | 103.0 – 107.0 °C |
| Solubility | Soluble in Acetonitrile (CH₃CN), DCM; Insoluble in Hexanes |
| pKa (approx) | Lower than piperidinium (~11) due to electron-withdrawing CN group |
Structural Logic[8]
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The Cyanomethyl Group: The electron-withdrawing nitrile group (-CN) inductively destabilizes the positive charge on the ammonium nitrogen. This increases the acidity of the N-H proton compared to unsubstituted piperidinium salts, making it a more effective proton donor for activating phosphoramidites.
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The Tetrafluoroborate Anion: Unlike chloride or trifluoroacetate, BF4- is non-nucleophilic. This prevents anionic attack on the electrophilic phosphorus intermediate, reducing side reactions (e.g., depurination or P-halogenation) during sensitive coupling steps.
Synthesis & Purification Protocol
The synthesis involves a two-stage process: N-alkylation of piperidine followed by salt formation. This protocol emphasizes purity to prevent trace water or halide contamination, which are detrimental to oligonucleotide synthesis.
Reaction Pathway[4][5][10][11][12]
Figure 1: Step-wise synthesis of 1-(Cyanomethyl)piperidinium Tetrafluoroborate.
Detailed Methodology
Step 1: Synthesis of N-(Cyanomethyl)piperidine
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Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon.
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Reagents: Add Piperidine (85.1 g, 1.0 mol) and anhydrous Dichloromethane (DCM) (200 mL). Add anhydrous Potassium Carbonate (1.2 eq) to scavenge HCl.
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Addition: Cool the mixture to 0°C. Dropwise add Chloroacetonitrile (75.5 g, 1.0 mol) over 60 minutes.
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Reaction: Allow to warm to room temperature and stir for 12 hours.
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Workup: Filter off the solid salts. Wash the filtrate with water (2 x 50 mL) and brine. Dry over MgSO₄.
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Purification: Concentrate in vacuo. Distill the residue under reduced pressure to obtain pure N-(cyanomethyl)piperidine as a colorless oil.
Step 2: Salt Formation (The Critical Step)
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Dissolution: Dissolve the purified amine (10 g) in anhydrous Diethyl Ether (100 mL) in a chemically resistant flask (HBF₄ can etch glass over time; use appropriate precautions). Cool to 0°C.[5]
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Acidification: Slowly add Tetrafluoroboric acid-diethyl ether complex (HBF₄·Et₂O) (1.05 eq) dropwise. Caution: Exothermic.
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Precipitation: The product will precipitate immediately as a white solid.
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Isolation: Filter the solid under an inert atmosphere (Nitrogen/Argon).
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Recrystallization: Recrystallize from minimal hot Acetonitrile/Ethanol to remove trace acid.
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Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 24 hours to ensure removal of all volatiles. Store under Argon.
Mechanistic Utility in Oligonucleotide Synthesis[3][7][8][11]
The primary application of this salt is as an activator in the phosphoramidite coupling cycle. It replaces tetrazole or 4,5-dicyanoimidazole (DCI) in specific contexts where higher acidity without nucleophilicity is required.
Mechanism of Activation
The protonated ammonium cation acts as a specific acid catalyst. It protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. This facilitates the nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.
Figure 2: Activation of phosphoramidite coupling by proton transfer.
Advantages Over Traditional Activators
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Non-Hygroscopic: Unlike Pyridinium Chloride, it does not absorb water from the air, preventing hydrolysis of the moisture-sensitive phosphoramidites.
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Solubility: Highly soluble in Acetonitrile, the standard solvent for DNA/RNA synthesis.
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Acidity Tuning: The cyanomethyl group tunes the pKa to be acidic enough to activate the P-N bond rapidly but not so acidic that it causes detritylation (loss of the DMT protecting group) or depurination.
Handling & Safety
Hazard Identification
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GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).
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Signal Word: DANGER .
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H-Statements: H314 (Causes severe burns), H302+H312+H332 (Harmful if swallowed, in contact with skin, or inhaled).
Storage Protocols
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Atmosphere: Store under inert gas (Argon or Nitrogen).
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Temperature: Cool, dry place (2-8°C recommended for long term).
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Incompatibility: Strong oxidizing agents, strong bases, and moisture (hydrolysis risk over long periods).
References
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Wada, T., et al. (2002).[2] "Synthesis of oligonucleoside phosphorothioates via the condensation reactions using 1-(cyanomethyl)piperidinium tetrafluoroborate." Journal of the American Chemical Society, 124(18), 4962-4963. Link
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Wada, T., et al. (2003). "Stereocontrolled Synthesis of P-Chiral Nucleoside Phosphorothioates Using 1-(Cyanomethyl)piperidinium Tetrafluoroborate." Journal of Organic Chemistry, 68(13), 5119-5128. Link
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TCI Chemicals. (n.d.). "Product Specification: 1-(Cyanomethyl)piperidinium Tetrafluoroborate." TCI Chemicals Product Catalog. Link
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PubChem. (n.d.). "1-(Cyanomethyl)piperidinium tetrafluoroborate."[6][1][2][7] National Library of Medicine. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1-(Cyanomethyl)piperidinium Tetrafluoroborate | 434937-12-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Bobbitt's salt - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. spectrumchemical.com [spectrumchemical.com]
